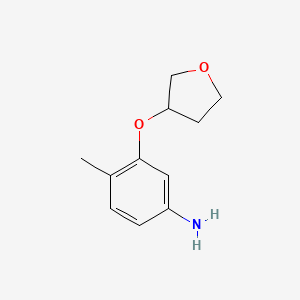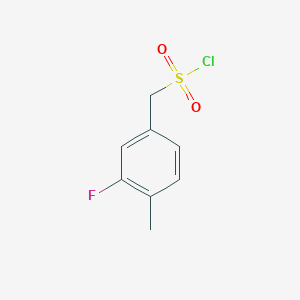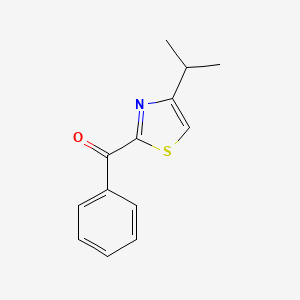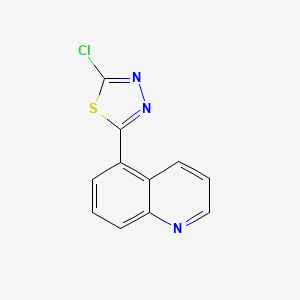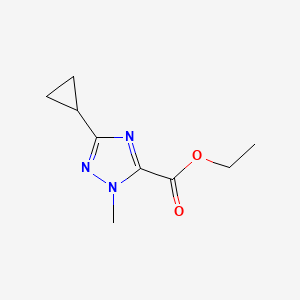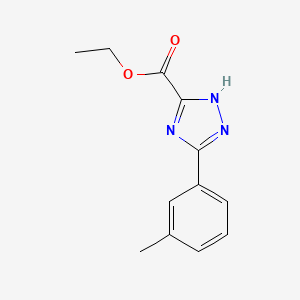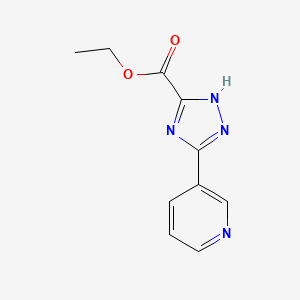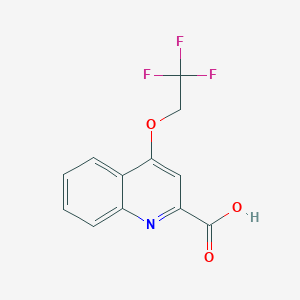![molecular formula C15H21NO4 B1374122 3-[[(叔丁氧羰基)氨基]-2-甲基-3-苯基丙酸 CAS No. 683219-04-7](/img/structure/B1374122.png)
3-[[(叔丁氧羰基)氨基]-2-甲基-3-苯基丙酸
描述
“3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid” is a compound with the CAS Number: 960363-66-0 . It has a molecular weight of 279.34 . The compound is also known as Boc-amino acid.
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of the compound is C15H21NO4 . The InChI Code is 1S/C15H21NO4/c1-14(2,3)20-13(19)16-10-15(4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .科学研究应用
食品风味和安全性
- 风味化合物形成:2-甲基丙醛等支链醛类是食品中的关键风味化合物。已经研究了这些醛类从氨基酸的生成和分解途径,以了解和控制它们在食品中形成所需的口味水平 (Smit 等人,2009 年)。
- 食品中的甲基乙二醛:甲基乙二醛存在于热加工食品中,可以通过与氨基酸反应产生各种香气化合物,还可以作为其他毒素的前体。已经综述了其形成、转化和与膳食成分的相互作用,以了解其在食品安全中的益处、有害影响和潜在控制方法 (Zheng 等人,2020 年)。
生物学和药理学效应
- 天然产物生物合成和毒性:衍生自异噁唑啉酮环和 3-硝基丙酸 (3-NPA) 的天然化合物存在于植物、昆虫、细菌和真菌中。已经广泛研究了这些化合物的生物合成、毒性和解毒机制,以了解它们在自然界中的作用和潜在应用 (Becker 等人,2017 年)。
- n-3 多不饱和脂肪酸预防心脏性猝死:已经综述了 n-3 多不饱和脂肪酸在预防心律失常死亡(包括猝死)中的益处,包括了解它们预防心律失常的机制 (Leaf 等人,2003 年)。
- 绿原酸的药理作用:绿原酸 (CGA) 以其各种治疗作用而闻名,例如抗氧化、抗菌、保肝和神经保护作用。本综述旨在拓宽知识,以便进一步研究和实际使用 CGA 作为食品工业中的天然保护剂 (Naveed 等人,2018 年)。
环境和工业应用
- 生物降解聚合物中的聚羟基链烷酸酯:聚羟基链烷酸酯 (PHA) 是一种具有应用前景和特性的生物降解微生物聚合物。本综述涵盖了影响 PHA 商业化的知识和因素,重点介绍了它们的生物降解性、生物相容性和潜在的工业应用 (Amara,2010 年)。
- MTBE 生物降解和生物修复:综述了在环境样品中好氧和厌氧条件下甲基叔丁基醚 (MTBE) 生物转化和矿化的确凿证据。讨论了 MTBE 的代谢途径、关键酶和生物修复方法,表明了 MTBE 修复的生物学方法 (Fiorenza 和 Rifai,2003 年)。
作用机制
Target of Action
It is known that the compound is a tert-butyloxycarbonyl-protected amino acid . These types of compounds are typically used in peptide synthesis , suggesting that their targets could be enzymes or receptors involved in peptide-related biochemical pathways.
Mode of Action
The mode of action of this compound is likely related to its role as a protected amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as a protective group for the amino group during peptide synthesis . This protection allows for selective reactions to occur without unwanted side reactions .
Biochemical Pathways
The compound plays a role in the synthesis of peptides . Peptides are involved in numerous biochemical pathways, acting as hormones, neurotransmitters, and cell signaling molecules. The specific pathways affected would depend on the nature of the peptide being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides without unwanted side reactions . This is achieved through the protection of the amino group by the Boc group during peptide synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive groups can lead to unwanted side reactions .
安全和危害
生化分析
Biochemical Properties
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) protecting group is commonly used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of peptides .
Cellular Effects
The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid on cellular processes are primarily related to its role in peptide synthesis. By facilitating the formation of peptide bonds, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The controlled synthesis of peptides using this compound can lead to the production of bioactive peptides that modulate various cellular functions .
Molecular Mechanism
At the molecular level, 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid exerts its effects through the formation and cleavage of the Boc protecting group. The Boc group is added to amines under basic conditions and can be removed under acidic conditions. This selective protection and deprotection mechanism allows for the precise control of peptide synthesis. The compound’s interactions with enzymes and other biomolecules facilitate the formation of peptide bonds, making it a valuable tool in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term studies have shown that the compound maintains its effectiveness in facilitating peptide synthesis over extended periods, provided it is stored and handled properly .
Dosage Effects in Animal Models
The effects of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid in animal models vary with different dosages. At low dosages, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high dosages, it can exhibit toxic or adverse effects, including potential disruptions to cellular functions and metabolic processes. It is important to carefully control the dosage to avoid any negative effects on the animal models .
Metabolic Pathways
3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. It can also influence metabolic flux and metabolite levels, contributing to the overall efficiency of peptide synthesis .
Transport and Distribution
Within cells and tissues, 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize and accumulate the compound in specific cellular compartments, ensuring its availability for peptide synthesis. The compound’s distribution within cells is crucial for its effectiveness in facilitating biochemical reactions .
Subcellular Localization
The subcellular localization of 3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The precise localization of the compound is essential for its role in biochemical reactions and its overall effectiveness in laboratory settings .
属性
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHRJSPXJCPPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


